2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18779256
InChI: InChI=1S/C9H7BrClFO2/c10-6-3-5(11)4-7(12)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2
SMILES:
Molecular Formula: C9H7BrClFO2
Molecular Weight: 281.50 g/mol

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC18779256

Molecular Formula: C9H7BrClFO2

Molecular Weight: 281.50 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane -

Specification

Molecular Formula C9H7BrClFO2
Molecular Weight 281.50 g/mol
IUPAC Name 2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane
Standard InChI InChI=1S/C9H7BrClFO2/c10-6-3-5(11)4-7(12)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2
Standard InChI Key KLNKICKFXOGUEO-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=C(C=C(C=C2Br)Cl)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with three halogen substituents: bromine at position 2, chlorine at position 4, and fluorine at position 6. The 1,3-dioxolane ring is fused to the phenyl group, forming a bicyclic system. The dioxolane ring, a five-membered cyclic acetal, introduces steric constraints and electronic effects that influence reactivity and stability .

Key Structural Features:

  • Halogen substituents: Bromine (atomic radius: 1.85 Å), chlorine (0.99 Å), and fluorine (0.64 Å) create a gradient of electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance .

  • Dioxolane ring: The ring’s oxygen atoms (O2\text{O}_2) participate in hydrogen bonding, affecting solubility and crystal packing .

Spectroscopic Identification

While experimental spectral data for this specific compound is limited, analogous dioxolanes exhibit characteristic signals:

  • 1H^1\text{H} NMR: Protons on the dioxolane ring resonate at 3.8–4.5 ppm as multiplet signals.

  • 13C^{13}\text{C} NMR: The acetal carbons appear at 95–110 ppm .

  • IR Spectroscopy: Strong absorption bands at 1,100–1,250 cm1^{-1} (C–O–C stretching) and 500–600 cm1^{-1} (C–Br/C–Cl vibrations) .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves protecting a phenolic hydroxyl group with ethylene glycol under acidic conditions. Using 2-bromo-4-chloro-6-fluorophenol (CAS: 886499-88-3) as the precursor, the reaction proceeds via:

C6H3BrClFO+C2H6O2H+C9H7BrClFO2+H2O\text{C}_6\text{H}_3\text{BrClFO} + \text{C}_2\text{H}_6\text{O}_2 \xrightarrow{\text{H}^+} \text{C}_9\text{H}_7\text{BrClFO}_2 + \text{H}_2\text{O}

Steps:

  • Condensation: The phenol reacts with ethylene glycol in the presence of H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid.

  • Dehydration: Water is removed via azeotropic distillation to drive the equilibrium toward acetal formation.

  • Purification: Column chromatography or recrystallization yields the product with ≥97% purity .

Industrial-Scale Production

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, emphasizing:

  • Temperature control: 80–100°C to prevent thermal degradation.

  • Catalyst optimization: 0.5–1.0 mol% acid catalyst to minimize side reactions .

Physicochemical Properties

Physical Parameters

PropertyValue
Molecular weight281.51 g/mol
Purity≥97% (HPLC)
Density~1.5 g/cm3^3 (estimated)
SolubilitySoluble in DMSO, THF, DCM
StabilitySensitive to light and moisture

Reactivity and Functionalization

Halogen Reactivity

The bromine atom at position 2 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the dioxolane ring can undergo acid-catalyzed hydrolysis to regenerate the phenol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring resists further electrophilic attack, directing substituents to meta positions relative to halogens.

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